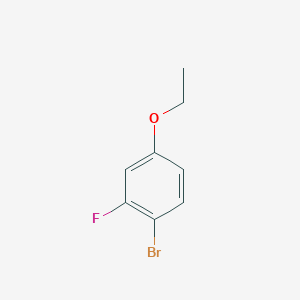

1-Bromo-4-ethoxy-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

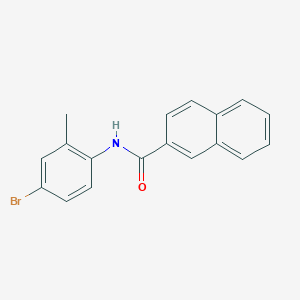

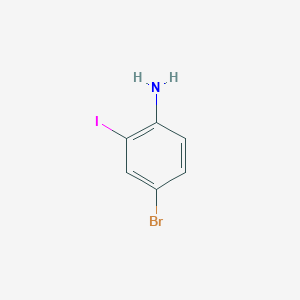

1-Bromo-4-ethoxy-2-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene involves nucleophilic aromatic substitution with sodium methoxide . One of the most common methods for synthesizing this compound is through the reaction of fluorobenzene with bromine .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-ethoxy-2-fluorobenzene is C8H8BrFO . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-4-ethoxy-2-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It is also involved in electrophilic aromatic substitution, which involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-4-ethoxy-2-fluorobenzene is 219.05 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a complexity of 121 .Scientific Research Applications

Pharmaceutical Synthesis

1-Bromo-4-ethoxy-2-fluorobenzene: is a valuable intermediate in the pharmaceutical industry. It is used in the synthesis of various drugs due to its ability to undergo nucleophilic substitution reactions . For instance, it can be employed in the production of anti-inflammatory drugs by substituting the bromine atom with other functional groups to enhance pharmacological properties . Additionally, it serves as a key component in the synthesis of antiviral and anticancer agents, contributing to the development of new and effective treatments .

Material Science

In the realm of material science, 1-Bromo-4-ethoxy-2-fluorobenzene is utilized in the synthesis of polymers and plastics . Its incorporation into polymer chains can significantly improve the materials’ thermal stability, chemical resistance, and mechanical strength. This makes it an essential compound for creating advanced materials with specific desired properties .

Chemical Synthesis

This compound is extensively used as a building block in chemical synthesis. Its reactivity allows for a variety of transformations, making it a versatile starting material for constructing complex organic molecules. It is particularly useful in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of diverse benzene derivatives .

Analytical Chemistry

1-Bromo-4-ethoxy-2-fluorobenzene: can act as a standard in analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS). It helps in the determination of the toxicity of various substances towards microalgal species, which is crucial for environmental monitoring and assessment .

Agriculture

The compound finds applications in the agrochemical industry as an intermediate in the production of herbicides and insecticides . Its ability to selectively target specific pests or weeds makes it a valuable tool for crop protection, ensuring higher yields and better quality produce.

Environmental Science

In environmental science, 1-Bromo-4-ethoxy-2-fluorobenzene can be used to study the impact of chemicals on ecosystems. It may be involved in research focusing on the degradation of pollutants and the development of environmentally friendly synthesis methods that minimize the ecological footprint .

Mechanism of Action

Target of Action

1-Bromo-4-ethoxy-2-fluorobenzene is a chemical compound that primarily targets the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by 1-Bromo-4-ethoxy-2-fluorobenzene is the synthesis of benzene derivatives . This compound can be used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds , which is a crucial step in the synthesis of many organic compounds .

Result of Action

The result of the action of 1-Bromo-4-ethoxy-2-fluorobenzene is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants used in the reaction .

Action Environment

The action of 1-Bromo-4-ethoxy-2-fluorobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also important to avoid dust formation and to use personal protective equipment when handling this compound due to its potential hazards .

Safety and Hazards

properties

IUPAC Name |

1-bromo-4-ethoxy-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECMIQMTYRKRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)